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molecular formula C8H8BrNO3 B012687 2-(Bromomethyl)-1-methoxy-3-nitrobenzene CAS No. 19689-86-2

2-(Bromomethyl)-1-methoxy-3-nitrobenzene

Cat. No. B012687
M. Wt: 246.06 g/mol
InChI Key: QWZQICKUZAGVFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08524705B2

Procedure details

Sodium cyanide (165 mg, 3.36 mmol) was added to a solution of 2-bromomethyl-1-methoxy-3-nitro-benzene (680 mg, 2.56 mmol) in ethanol (5 mL) and the mixture was heated at reflux overnight. The solvent was removed in vacuo, water (30 mL) was added and the mixture was extracted with dichloromethane (25 mL). The organic phase was washed with water (2×20 mL), brine (20 mL), dried over anhydrous sodium sulfate and concentrated under vacuum. The crude compound was purified by column chromatography over silica gel (100-200 mesh) using 8% ethyl acetate in petroleum ether to afford (2-methoxy-6-nitro-phenyl)-acetonitrile (300 mg, 61%).
Quantity
165 mg
Type
reactant
Reaction Step One
Quantity
680 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[Na+].Br[CH2:5][C:6]1[C:11]([N+:12]([O-:14])=[O:13])=[CH:10][CH:9]=[CH:8][C:7]=1[O:15][CH3:16]>C(O)C>[CH3:16][O:15][C:7]1[CH:8]=[CH:9][CH:10]=[C:11]([N+:12]([O-:14])=[O:13])[C:6]=1[CH2:5][C:1]#[N:2] |f:0.1|

Inputs

Step One
Name
Quantity
165 mg
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
680 mg
Type
reactant
Smiles
BrCC1=C(C=CC=C1[N+](=O)[O-])OC
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo, water (30 mL)
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with dichloromethane (25 mL)
WASH
Type
WASH
Details
The organic phase was washed with water (2×20 mL), brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude compound was purified by column chromatography over silica gel (100-200 mesh)

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C(=CC=C1)[N+](=O)[O-])CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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